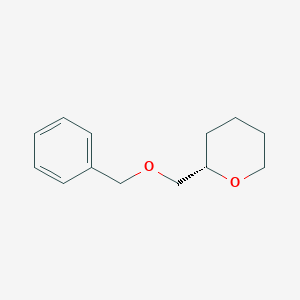
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyranyl ethers It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a valuable tool for chemists. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyranyl ethers: Other compounds in this class include (S)-2-((Methoxy)methyl)tetrahydro-2H-pyran and (S)-2-((Ethoxy)methyl)tetrahydro-2H-pyran.
Benzyloxy derivatives: Compounds such as benzyloxyethanol and benzyloxymethanol share similar structural features.
Uniqueness
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its specific combination of a tetrahydropyran ring and a benzyloxy methyl group. This combination provides distinct reactivity and stability, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 |
InChI-Schlüssel |
IBOHXFWJVIANFF-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CCO[C@@H](C1)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCOC(C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



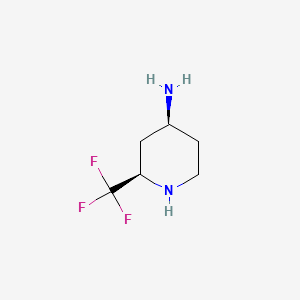
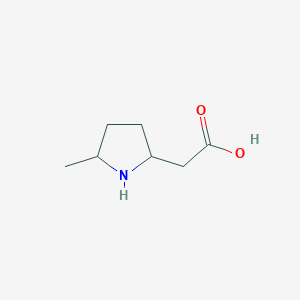
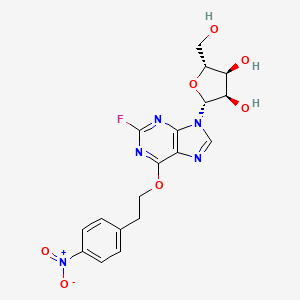


![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
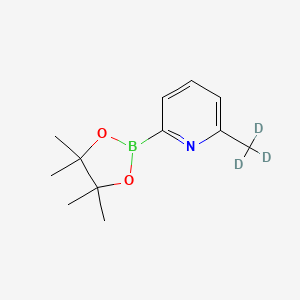

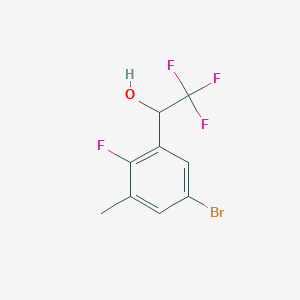
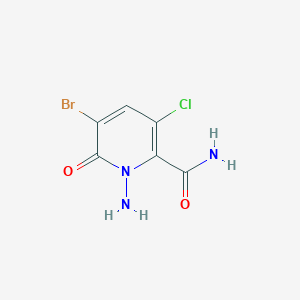
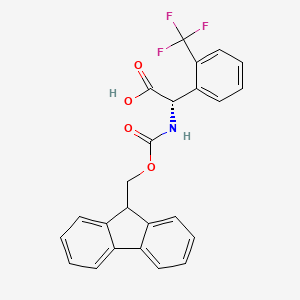

![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
